1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide
Description
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide features a unique structure combining a 1,3-benzodioxole moiety, an azetidine ring, and a benzyloxy-substituted phenylmethyl group. The 1,3-benzodioxole component is notable for its electron-rich aromatic system, while the azetidine (a four-membered nitrogen-containing ring) introduces conformational rigidity. The benzyloxy group may influence solubility and intermolecular interactions.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[(4-phenylmethoxyphenyl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-25(21-14-28(15-21)26(30)20-8-11-23-24(12-20)33-17-32-23)27-13-18-6-9-22(10-7-18)31-16-19-4-2-1-3-5-19/h1-12,21H,13-17H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXKFZOPWZLRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the benzyloxyphenyl group: This step often involves the use of benzyl bromide and a suitable base to form the benzyloxy linkage.
Construction of the azetidine ring: This can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling reactions: The final step involves coupling the benzodioxole and benzyloxyphenyl intermediates with the azetidine carboxamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Reactions at the Carboxamide Group
The carboxamide moiety (-CONH-) participates in hydrolysis and substitution reactions:
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Key Insight : The carboxamide’s stability under basic conditions is lower than its benzodioxole counterpart, with competing decomposition pathways noted in acidic environments.
Azetidine Ring-Opening Reactions
The strained four-membered azetidine ring undergoes ring-opening under electrophilic or nucleophilic conditions:
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Notable Observation : Ring-opening dominates over benzodioxole reactivity in the presence of strong acids or nucleophiles .
Reactivity of the Benzodioxole Moiety
The fused dioxole-benzene system undergoes electrophilic substitution and oxidative cleavage:
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Critical Note : The electron-donating dioxole oxygen atoms direct electrophiles to the C5 position, though steric bulk from the azetidine group moderates reactivity .
Stability Under Environmental Conditions
Degradation studies highlight vulnerabilities:
Synthetic Modifications of the Benzyloxy Group
The 4-(benzyloxy)benzyl group is susceptible to hydrogenolysis and alkylation:
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide exhibit dual modulation of serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation. This suggests potential applications in treating depression and anxiety disorders .
Anticancer Properties
There is emerging evidence that compounds containing benzodioxole structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The azetidine ring may enhance this effect by facilitating cellular uptake and interaction with cancer cells .
Neuroprotective Effects
Studies have shown that similar compounds can provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal tissues. This property makes them candidates for further development in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Variants of this compound are being explored to enhance its efficacy and reduce potential side effects.
| Synthesis Method | Description |
|---|---|
| Multi-step Organic Synthesis | Involves the formation of key intermediates through reactions such as acylation and cyclization. |
| Derivative Modification | Structural modifications to improve pharmacokinetic properties or target specificity. |
Case Study 1: Antidepressant Efficacy
A study conducted on a series of benzodioxole derivatives demonstrated significant antidepressant-like effects in animal models, correlating with increased serotonin levels in the brain. The compound's ability to selectively modulate serotonin receptors was highlighted as a key mechanism .
Case Study 2: Anticancer Activity
In vitro studies showed that derivatives of this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Benzyloxy-Substituted Compounds
Table 2: Azetidine and Related Heterocycles
*Molecular weights estimated from structural formulas.
Biological Activity
1-(2H-1,3-benzodioxole-5-carbonyl)-N-{[4-(benzyloxy)phenyl]methyl}azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and safety profiles based on recent studies.
Chemical Structure and Properties
The compound is characterized by a unique combination of functional groups that may contribute to its biological effects. The IUPAC name reflects its structural complexity, which includes a benzodioxole moiety and an azetidine ring:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₆N₂O₄ |
| Molecular Weight | 288.30 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Its mechanism of action involves:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like diabetes and cancer.
- Receptor Modulation : It can modulate the activity of various receptors, potentially influencing cellular signaling pathways that are critical in disease progression.
Biological Activity and Efficacy
Recent studies have highlighted several areas where this compound shows promise:
Antidiabetic Activity
A study investigating benzodioxole derivatives indicated that compounds similar in structure to our target showed significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, derivatives exhibited IC₅₀ values ranging from 0.68 to 0.85 µM, indicating potent antidiabetic potential while showing minimal cytotoxicity towards normal cells (IC₅₀ > 150 µM) .
Anticancer Properties
In vitro assays revealed that related compounds demonstrated significant cytotoxic effects against various cancer cell lines. For example, one derivative showed IC₅₀ values between 26–65 µM against four different cancer cell lines . This suggests a potential role for the compound in cancer therapy.
Safety Profile
The safety profile of the compound has been evaluated through cytotoxicity assays on normal cell lines. The findings suggest that while the compound exhibits potent biological activity against cancer cells, it maintains a favorable safety margin when tested on non-cancerous cells .
Case Studies
- Diabetes Management : In vivo studies using streptozotocin-induced diabetic mice demonstrated that treatment with benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .
- Cancer Treatment : A comparative study of various benzodioxole derivatives showed that specific modifications led to enhanced anticancer activity, highlighting the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
